molecular formula C8H15NOS2 B1675559 Lipoamide CAS No. 940-69-2

Lipoamide

Cat. No. B1675559
CAS RN: 940-69-2
M. Wt: 205.3 g/mol
InChI Key: FCCDDURTIIUXBY-UHFFFAOYSA-N
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Description

Lipoamide is a trivial name for 6,8-dithiooctanoic amide. It is the functional form of lipoic acid, i.e., the carboxyl group is attached to protein via an amine with an amide linkage . It plays a significant role in the conversion of pyruvate to acetyl this compound .


Synthesis Analysis

This compound (LM), an amide of α-lipoic acid, is a powerful antioxidant . A DSC study of LM showed that heating above the melting point led to the formation of a mixture of polymeric and crystalline forms of LM . Two sulfur atoms are inserted at C6 and C8 by the enzyme LipA to form a complete this compound prosthetic group .


Molecular Structure Analysis

The molecular formula of this compound is C8H15NOS2 . The IUPAC name is 5-(dithiolan-3-yl)pentanamide . The InChI is InChI=1S/C8H15NOS2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H2,9,10) .


Chemical Reactions Analysis

This compound is a posttranslational modification that involves the covalent attachment of this compound to a lysine residue via an amide bond . The this compound cofactor is an eight-carbon organosulfurous molecule, with C6 and C8 attached to sulfur atoms in a pentatomic ring .

Scientific Research Applications

1. Metabolic Influence in Post-Ischemic Myocardium

Lipoamide and diacetyl-lipoamide can significantly alter substrate selection in post-ischemic myocardium. This alteration can be crucial as shifting heart metabolism from fatty acid to carbohydrate oxidation can decrease ischemic injury. This compound was found to activate pyruvate dehydrogenase and increase lactate utilization in post-ischemic myocardium, suggesting a positive effect on recovery post-ischemia (Sumegi et al., 1994).

2. Modulation of Cellular Thiols

This compound plays a role in modulating cellular thiols, a strategy effective in treating conditions like AIDS. It was observed that low concentrations of this compound increased Jurkat cell glutathione (GSH) in a dose-dependent manner and corrected deficient thiol status of cell subpopulations, indicating its potential clinical relevance (Sen et al., 1997).

3. Redox Regulation and Biochemical Aspects

This compound has been identified as a redox-modulating agent and is a critical cofactor in oxidativemetabolism. It is part of at least five proteins where it is covalently linked, playing a vital role in different enzyme complexes. This compound's involvement in metabolic pathways and its therapeutic potential, particularly through its conversion to dihydrolipoate, is a focus of current interest (Roy & Packer, 1998).

4. Thermal Properties and Stabilization

This compound, a powerful antioxidant, has its thermal behavior studied to understand its physicochemical properties better. Encapsulation in colloid silica was found to slow down thermal degradation of this compound, indicating its potential in increasing thermal stability of drugs (Dolinina et al., 2021).

5. Antioxidant Regenerating Pathway

This compound dehydrogenase, part of a family of pyridine nucleotide disulfide oxidoreductases, also reduces ubiquinone, the lipid-soluble antioxidant, to ubiquinol. This reaction, enhanced by zinc and cadmium, suggests this compound dehydrogenase's role in an antioxidant regenerating pathway, highlighting its importance in aerobic organisms (Xia et al., 2001).

6. Mitochondrial Biogenesis and Phase II Antioxidant Enzyme Systems

This compound was found to be more effective than alpha-lipoic acid in increasing mitochondrial biogenesis and inducing the expression of phase II antioxidant enzymes. This indicates its role as an indirect antioxidant, simultaneously stimulating mitochondrial biogenesis and antioxidant enzyme systems (Zhao et al., 2015).

Mechanism of Action

Target of Action

Lipoamide, an active analog of lipoic acid, primarily targets Histone Deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is crucial in the regulation of gene expression.

Mode of Action

This compound interacts with its targets, the HDACs, by inhibiting their activity . This inhibition occurs at physiologically relevant concentrations and leads to hyperacetylation of HDAC substrates . The inhibition of HDACs by this compound explains why both compounds prevent stress granule formation in cells .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a key role in the pyruvate dehydrogenase complex (PDC) , which is a central hub for cellular homeostasis . PDC is involved in the decarboxylation of pyruvate, forming acetyl-CoA, a crucial molecule in many biochemical reactions . This compound also impacts the tricarboxylic acid cycle, branched-chain amino acid oxidation, and glycine metabolism .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The R-form of this compound has faster pharmacokinetics than the S-form, likely due to different metabolic pathways of the enantiomers . The elimination rate constant of the R-isomer is greater than that of the S-isomer .

Result of Action

The molecular and cellular effects of this compound’s action are significant. By inhibiting HDACs, this compound leads to hyperacetylation of HDAC substrates . This can prevent stress granule formation in cells . Additionally, this compound’s role in various biochemical pathways influences the flux of metabolites, potentially impacting energy homeostasis .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. For instance, heating this compound above its melting point leads to the formation of a mixture of polymeric and crystalline forms of this compound . This suggests that the stability and efficacy of this compound can be affected by its physical environment .

Safety and Hazards

Lipoamide is classified as having acute toxicity, oral (Category 4), H302 . It is harmful if swallowed .

Future Directions

The future development of bioelectrocatalysis, which is an interdisciplinary research field combining biocatalysis and electrocatalysis via the utilization of materials derived from biological systems as catalysts to catalyze the redox reactions occurring at an electrode, could be relevant to Lipoamide .

properties

IUPAC Name

5-(dithiolan-3-yl)pentanamide
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InChI

InChI=1S/C8H15NOS2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FCCDDURTIIUXBY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H15NOS2
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DSSTOX Substance ID

DTXSID2046541
Record name DL-Lipoamide
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Molecular Weight

205.3 g/mol
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Physical Description

Yellow solid; [Alfa Aesar MSDS], Solid
Record name Lipoamide
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CAS RN

940-69-2, 3206-73-3
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Record name DL-Lipoamide
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Record name 5-(1,2-dithiolan-3-yl)valeramide
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Record name Lipoamide
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Melting Point

126.0 - 129.0 °C
Record name Lipoamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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